REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH2:5][Cl:6])[cH:7][cH:8][cH:9]1.[CH3:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[P:10]([O:11][CH2:12][CH3:13])([O:14][CH2:15][CH3:16])[O:17][CH2:18][CH3:19]>>[Br:1][c:2]1[cH:3][c:4]([CH2:5][P:10]([O:11][CH2:12][CH3:13])([O:14][CH2:15][CH3:16])=[O:17])[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(OCC)OCC
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Name
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Type
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product
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Smiles
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CCOP(=O)(Cc1cccc(Br)c1)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |